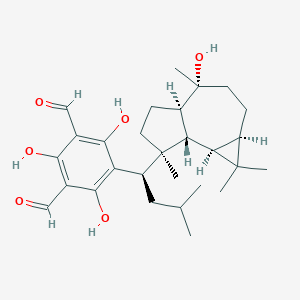

Macrocarpal A

Description

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(1R)-1-[(1aR,4R,4aR,7S,7aS,7bR)-4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3/t17-,18-,19+,21-,22-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLPTYJTKWQCDX-MOTAWSDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CC[C@@H]3[C@@H]2[C@H]4[C@H](C4(C)C)CC[C@@]3(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157878 | |

| Record name | 5-((1R)-1-((11S,7R)-7-hydroxy-3,3,7,11-tetramethyltricyclo(6.3.0.0(2,4))undec-11-yl)-3-methylbutyl)-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132951-90-7 | |

| Record name | Macrocarpal A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132951907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((1R)-1-((11S,7R)-7-hydroxy-3,3,7,11-tetramethyltricyclo(6.3.0.0(2,4))undec-11-yl)-3-methylbutyl)-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Macrocarpal A: A Technical Guide to its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal A, a complex phloroglucinol dialdehyde-diterpene adduct, has emerged as a significant natural product with a range of promising biological activities. First isolated from the leaves of Eucalyptus macrocarpa, its unique chemical structure underpins its potent antibacterial, cytotoxic, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and elucidating its known mechanism of action through signaling pathway diagrams.

Discovery and Origin

This compound was first discovered and isolated from the leaves of the Australian native plant, Eucalyptus macrocarpa.[1][2] Its structure was elucidated through X-ray crystal structure analysis, revealing a novel compound composed of a phloroglucinol dialdehyde and a diterpene moiety.[1][2] Subsequent research has also identified this compound in other Eucalyptus species, including Eucalyptus globulus and Eucalyptus cinerea.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₆ | [3] |

| Molecular Weight | 472.6 g/mol | [3] |

| Appearance | Colorless flat plate | [2] |

| Melting Point | 198-200°C | [2] |

Biological Activities and Quantitative Data

This compound has demonstrated a spectrum of biological activities, with significant potential in antibacterial and metabolic disease applications.

Antibacterial Activity

This compound exhibits potent activity primarily against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Bacillus subtilis PCI219 | < 0.2 µg/mL | [2] |

| Staphylococcus aureus FDA209P | 0.4 µg/mL | [2] |

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

This compound has been identified as an inhibitor of DPP-4, an enzyme implicated in type 2 diabetes.

| Concentration | % Inhibition | Reference |

| 500 µM | 30% |

Cytotoxicity

| Cell Line | IC₅₀ | Reference |

| Normal cell line 10 FS | 50.1 ± 1.12 µg/mL |

Experimental Protocols

Isolation and Purification of this compound from Eucalyptus Leaves

This protocol describes a general method for the extraction and isolation of this compound.

Workflow Diagram:

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and pulverized leaves of Eucalyptus are extracted with 80% acetone. The resulting extract is then concentrated.

-

Fractionation: The concentrated acetone extract is fractionated using ethyl acetate to separate compounds based on polarity.

-

Chromatography: The ethyl acetate fraction is subjected to a series of column chromatography steps for further purification.

-

Silica gel column chromatography is performed using a chloroform/methanol (CHCl₃/MeOH) solvent system.

-

The active fractions are then passed through a Sephadex LH-20 column.

-

A subsequent silica gel column chromatography step is carried out with a chloroform/acetic acid (CHCl₃/AcOH) solvent system.

-

-

High-Performance Liquid Chromatography (HPLC): The semi-purified fractions are subjected to reversed-phase HPLC to isolate pure this compound.

-

Crystallization: The purified this compound is crystallized from methanol to obtain colorless flat plates.

Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a standard broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase and diluted to a standardized concentration.

-

Serial Dilution of this compound: this compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

DPP-4 Inhibition Assay

The inhibitory effect of this compound on DPP-4 activity is measured using a fluorometric assay.

-

Reaction Mixture Preparation: A reaction mixture containing DPP-4 enzyme and a fluorogenic substrate in a suitable buffer is prepared.

-

Incubation with this compound: this compound at various concentrations is pre-incubated with the DPP-4 enzyme.

-

Initiation of Reaction: The reaction is initiated by adding the fluorogenic substrate.

-

Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to that of a control without the inhibitor.

Mechanism of Action: Signaling Pathway

This compound has been shown to stimulate the synthesis of ceramides in human keratinocytes. Ceramides are essential lipid molecules for maintaining the skin's barrier function.

Ceramide Synthesis Pathway:

Caption: this compound upregulates key enzymes in the ceramide synthesis pathway.

This compound increases the mRNA expression of several key enzymes involved in ceramide metabolism.[4] This includes:

-

Serine palmitoyltransferase (SPT): The rate-limiting enzyme in the de novo synthesis of ceramides.

-

Acid and Neutral Sphingomyelinases (aSMase and nSMase): Enzymes that hydrolyze sphingomyelin to generate ceramide.

-

Glucosylceramide Synthase (GCS) and Glucocerebrosidase (GCase): Enzymes involved in the synthesis and breakdown of glucosylceramide, a precursor for complex glycosphingolipids.

By upregulating these enzymes, this compound effectively increases the intracellular pool of ceramides, which is beneficial for skin barrier function.

Conclusion and Future Directions

This compound is a multifaceted natural product with significant therapeutic potential. Its potent antibacterial activity against Gram-positive bacteria warrants further investigation into its precise mechanism of bacterial cell death. The inhibitory effect on DPP-4 suggests a possible role in the management of type 2 diabetes, which should be explored in more detail through in-depth enzymatic and cellular studies. Furthermore, its ability to modulate ceramide synthesis opens avenues for its application in dermatology and cosmetics. Future research should focus on elucidating the specific molecular targets of this compound within these pathways, as well as conducting preclinical and clinical studies to validate its therapeutic efficacy and safety. The development of synthetic analogs could also lead to compounds with improved activity and pharmacokinetic profiles.

References

- 1. Eucalyptus increases ceramide levels in keratinocytes and improves stratum corneum function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activity of Macrocarpal A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal A is a naturally occurring phloroglucinol-diterpene derivative isolated primarily from the leaves of Eucalyptus species, such as Eucalyptus macrocarpa and Eucalyptus cinerea.[1][2] Structurally, it is composed of a phloroglucinol dialdehyde moiety linked to a diterpene featuring a unique three, five, and seven-membered ring system.[1] This compound has garnered significant scientific interest due to its diverse and potent biological activities, which include antibacterial, cytotoxic, and skin barrier function-enhancing properties. This document provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.

Antibacterial Activity

This compound has been identified as a novel and potent antibacterial agent, demonstrating significant activity, particularly against Gram-positive bacteria.[1] Its efficacy has been quantified through minimum inhibitory concentration (MIC) assays.

Quantitative Data: Antibacterial Activity

The antibacterial potency of this compound has been evaluated against several bacterial strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Bacterial Strain | Type | MIC (µM) | Reference |

| Bacillus subtilis PCI219 | Gram-positive | < 0.2 | MedChemExpress |

| Staphylococcus aureus FDA209P | Gram-positive | 0.4 | MedChemExpress |

Note: Lower MIC values indicate higher antibacterial potency.

Experimental Protocol: MIC Determination via Agar Dilution Method

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism under defined conditions. The agar dilution method is a standard procedure for this assessment.[3][4][5]

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions are then made using sterile liquid Mueller-Hinton Broth (MHB) or another appropriate broth to create a range of concentrations.

2. Preparation of Agar Plates:

-

Molten Mueller-Hinton Agar (MHA), maintained at 45-50°C, is prepared.[6]

-

For each desired final concentration, a specific volume of the this compound dilution series is added to the molten agar (e.g., 1 mL of antimicrobial solution to 19 mL of agar).[6] The mixture is gently swirled to ensure homogeneity and poured into sterile Petri dishes.

-

A control plate containing no this compound is also prepared.[5]

3. Inoculum Preparation:

-

The test bacterium (e.g., S. aureus) is cultured in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

This standardized suspension is then diluted to achieve a final inoculum density of approximately 10⁴ to 10⁵ Colony Forming Units (CFU) per spot on the agar plate.

4. Inoculation and Incubation:

-

The prepared bacterial inoculum is applied to the surface of each agar plate, including the control.

-

The plates are allowed to dry before being inverted and incubated under aerobic conditions at 35 ± 1°C for 18-24 hours.[6]

5. Determination of MIC:

-

After incubation, the plates are examined for bacterial growth.

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Visualization: Agar Dilution Workflow

Cytotoxic Activity

This compound has demonstrated cytotoxic effects, indicating its potential as an antiproliferative agent. Studies have evaluated its impact on both normal and cancerous cell lines.

Quantitative Data: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) of this compound against a normal human fibroblast cell line. Data on its activity against specific cancer cell lines is an area for further investigation.

| Cell Line | Type | IC₅₀ (µg/mL) | Reference |

| 10 FS | Normal Human Fibroblast | 50.1 ± 1.12 | [2] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater cytotoxic potency.

Experimental Protocol: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

1. Cell Seeding:

-

Target cells (e.g., human cancer cell line) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Treatment:

-

A stock solution of this compound is prepared and serially diluted to various concentrations in a complete cell culture medium.

-

The medium from the seeded cells is removed, and the cells are treated with the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

3. Incubation:

-

The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to affect cell viability.

4. MTT Addition and Incubation:

-

After the treatment period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

5. Solubilization and Measurement:

-

A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

-

The IC₅₀ value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Stimulation of Ceramide Synthesis

A key biological activity of this compound is its ability to enhance the function of the stratum corneum, the outermost layer of the skin. It achieves this by stimulating the synthesis of ceramides, which are essential lipid molecules for maintaining skin barrier integrity and hydration.[7]

Mechanism of Action

This compound increases the level of ceramides in human keratinocytes in a dose-dependent manner.[7] This is achieved by upregulating the mRNA expression of several key enzymes involved in the ceramide synthesis and metabolism pathways.[7] These enzymes include:

-

Serine Palmitoyltransferase (SPT): The rate-limiting enzyme in the de novo ceramide synthesis pathway.

-

Acid & Neutral Sphingomyelinases (aSM & nSM): Enzymes that hydrolyze sphingomyelin to generate ceramide.

-

Glucosylceramide Synthase (GCS): Involved in the synthesis of glucosylceramide, a precursor for more complex glycosphingolipids.

-

Glucocerebrosidase (GBA): An enzyme that can hydrolyze glucosylceramide to produce ceramide.

By increasing the expression of these enzymes, this compound effectively boosts the cellular machinery responsible for producing ceramides, leading to an improved skin barrier.

Visualization: Ceramide Synthesis Pathway Modulation

Experimental Protocol: Analysis of Ceramide-Related Gene Expression

This protocol outlines the steps to assess the effect of this compound on the expression of genes involved in ceramide synthesis in cultured human keratinocytes.

1. Cell Culture and Treatment:

-

Normal human epidermal keratinocytes are cultured in an appropriate medium.

-

Once confluent, the cells are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

2. RNA Extraction:

-

Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit or method (e.g., TRIzol reagent).

-

The quality and quantity of the extracted RNA are assessed using spectrophotometry.

3. Reverse Transcription:

-

The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and an oligo(dT) primer.

4. Quantitative PCR (qPCR):

-

The cDNA is used as a template for qPCR analysis.

-

Specific primers designed for the target genes (SPT, aSM, nSM, GCS, GBA) and a housekeeping gene (e.g., GAPDH for normalization) are used.

-

The qPCR reaction is performed using a SYBR Green-based detection method in a real-time PCR system.

5. Data Analysis:

-

The relative mRNA expression levels of the target genes are calculated using the comparative Cₜ (ΔΔCₜ) method, normalizing the expression to the housekeeping gene.

-

The results are expressed as the fold change in gene expression in this compound-treated cells compared to the vehicle-treated control cells.

Conclusion

This compound is a multifaceted natural compound with a range of well-defined biological activities. Its potent antibacterial effects against Gram-positive bacteria, coupled with its demonstrated cytotoxic potential and unique ability to enhance skin barrier function by upregulating ceramide synthesis, make it a compelling candidate for therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers in the fields of antimicrobial drug discovery, dermatology, and oncology to further explore the therapeutic applications of this promising molecule.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The enigma of ceramide synthase regulation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eucalyptus increases ceramide levels in keratinocytes and improves stratum corneum function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifungal Mechanism of Action of Macrocarpals: A Technical Guide

Disclaimer: This technical guide details the antifungal mechanism of action of macrocarpals, a class of phloroglucinol-diterpenoid compounds. Due to a lack of specific research on the antifungal properties of Macrocarpal A, this document primarily summarizes the findings from studies on the closely related and more extensively researched Macrocarpal C . The information presented herein is intended to provide a comprehensive overview of the antifungal potential within this compound class for researchers, scientists, and drug development professionals. While this compound has demonstrated antibacterial properties, its antifungal activity, particularly against pathogenic yeasts and molds, remains largely uninvestigated in the current scientific literature. One study reported no activity of this compound against Saccharomyces cerevisiae and Aspergillus niger[1].

Executive Summary

Macrocarpals, isolated from Eucalyptus species, have emerged as a promising class of natural products with significant antimicrobial properties. This guide focuses on the antifungal mechanism of action, primarily elucidated through studies of Macrocarpal C. The core antifungal activity of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes involves a multi-pronged attack on the fungal cell, leading to growth inhibition and cell death. The key mechanisms identified are:

-

Disruption of Fungal Membrane Integrity: Macrocarpal C increases the permeability of the fungal cell membrane.

-

Induction of Oxidative Stress: The compound stimulates the production of intracellular reactive oxygen species (ROS).

-

Induction of Apoptosis: Macrocarpal C triggers programmed cell death, evidenced by DNA fragmentation.

This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.

Quantitative Data Summary

The antifungal efficacy of Macrocarpal C has been quantified against Trichophyton mentagrophytes. The following tables summarize the key quantitative data from the available literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpal C and Control Antifungals against Trichophyton mentagrophytes

| Compound | MIC (µg/mL) |

| Macrocarpal C | 1.95 |

| Terbinafine hydrochloride | 0.625 |

| Nystatin | 1.25 |

Data sourced from Wong et al., 2015[2][3].

Table 2: Effect of Macrocarpal C on Fungal Membrane Permeability (T. mentagrophytes)

| Concentration (relative to MIC) | Increase in SYTOX® Green Uptake (%) | P-value (compared to control) |

| 1 × MIC | 69.2 | 0.0043 |

| 0.5 × MIC | 42.0 | 0.0158 |

| 0.25 × MIC | 13.6 | 0.0146 |

Data sourced from Wong et al., 2015[2][3].

Core Antifungal Mechanisms of Action

The antifungal activity of Macrocarpal C is attributed to a cascade of events that ultimately lead to fungal cell death.

Alteration of Fungal Membrane Permeability

A primary mode of action of Macrocarpal C is the disruption of the fungal cell membrane's integrity. This is demonstrated by a dose-dependent increase in the uptake of the fluorescent nuclear stain SYTOX® Green, which can only enter cells with compromised membranes[2]. At its MIC, Macrocarpal C induced a significant 69.2% increase in membrane permeability[2]. This effect is more potent than that observed for terbinafine hydrochloride and nystatin at their respective MICs[2]. Increased membrane permeability leads to a loss of cellular homeostasis and is a critical step in the antifungal process.

Induction of Intracellular Reactive Oxygen Species (ROS)

Macrocarpal C treatment leads to an increase in the production of intracellular reactive oxygen species (ROS) in T. mentagrophytes[2][3]. ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative stress contributes significantly to the fungicidal activity of the compound.

Induction of Apoptosis via DNA Fragmentation

A key finding is that Macrocarpal C induces apoptosis, or programmed cell death, in fungal cells. This is evidenced by a time-dependent increase in DNA fragmentation, as detected by the TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end labeling) assay[2][3]. This apoptotic mechanism distinguishes Macrocarpal C from some conventional antifungals like nystatin and terbinafine hydrochloride, which did not induce DNA fragmentation under the same conditions[2].

Visualizing the Mechanism and Workflows

Signaling Pathway of Macrocarpal C's Antifungal Action

Caption: Proposed antifungal mechanism of Macrocarpal C.

Experimental Workflow for Assessing Antifungal Activity

Caption: Workflow for evaluating antifungal mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of Macrocarpal C's antifungal mechanism.

Determination of Minimum Inhibitory Concentration (MIC)

-

Method: Broth microdilution method based on the Clinical Laboratory Standards Institute (CLSI) M38-A2 standard[2][3].

-

Fungal Strain: Trichophyton mentagrophytes.

-

Culture Conditions: Fungi were cultured aerobically at 35°C for 1 week on modified Sabouraud dextrose agar (MSDA) slants[2].

-

Procedure:

-

Macrocarpal C was serially diluted in RPMI-1640 medium to achieve concentrations ranging from 0.06 to 500 mg/L in a 96-well microtiter plate[2].

-

An equal volume of the fungal suspension was added to each well, resulting in a final volume of 200 µL[2].

-

The plates were incubated, and the MIC was determined as the lowest concentration that completely inhibited visible fungal growth[2].

-

Growth control wells containing RPMI-1640 and the microorganism were included for quality control[2].

-

Fungal Membrane Permeability Assay

-

Procedure:

-

Fungal cells were treated with Macrocarpal C at concentrations of 0.25 × MIC, 0.5 × MIC, and 1 × MIC[2].

-

After treatment, the cells were stained with SYTOX® Green[2].

-

The fluorescence intensity was measured using a fluorescence spectrometer at an excitation wavelength of 488 nm and an emission wavelength of 540 nm[2].

-

An increase in fluorescence indicates an increase in membrane permeability[2].

-

Reactive Oxygen Species (ROS) Production Assay

-

Reagent: 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA)[2][3].

-

Procedure:

-

Fungal cells were cultured for 3 hours in the presence or absence of Macrocarpal C[2].

-

The medium was replaced with PBS, and the cells were incubated with 25 µM carboxy-H2DCFDA in PBS at 37°C for 30 minutes[2].

-

The cells were washed twice with pre-warmed PBS[2].

-

The fluorescence emitted by the fungal cells was quantified using a fluorescence spectrometer at an excitation wavelength of 488 nm and an emission wavelength of 540 nm[2].

-

DNA Fragmentation (TUNEL) Assay

-

Method: Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay using an in-situ cell death detection kit[2][3].

-

Procedure:

-

T. mentagrophytes cells were incubated with Macrocarpal C at 1 × MIC for 3 hours[2].

-

The cells were washed with PBS and fixed with 4% paraformaldehyde in PBS (pH 7.4) for 1 hour at 20°C[2].

-

The cells were then permeabilized on ice for 2 minutes[2].

-

The cells were labeled using the TUNEL reaction mixture according to the manufacturer's instructions, involving incubation at 37°C for 60 minutes in the dark[2].

-

After rinsing with PBS, the cells were examined using a fluorescence spectrometer to detect DNA fragmentation[2].

-

Conclusion and Future Directions

The available evidence strongly suggests that macrocarpals, represented by Macrocarpal C, are potent antifungal agents with a multifaceted mechanism of action against dermatophytes. The disruption of membrane integrity, induction of oxidative stress, and initiation of apoptosis represent a powerful combination of antifungal activities.

For drug development professionals, the unique apoptotic mechanism of Macrocarpal C is particularly noteworthy, as it may offer an advantage in overcoming resistance to conventional antifungal agents.

Future research should focus on:

-

Investigating the Antifungal Spectrum of this compound: A thorough evaluation of this compound's activity against a broad panel of clinically relevant fungi, including yeasts (Candida spp.) and molds (Aspergillus spp.), is crucial.

-

Elucidating the Specific Molecular Targets: Identifying the precise molecular targets within the fungal cell that this compound and C interact with will provide a more detailed understanding of their mechanism of action.

-

In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of macrocarpals.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of macrocarpals can help identify the key structural features responsible for their antifungal activity and optimize their potency and selectivity.

References

Unveiling the Cytotoxic Potential of Macrocarpal A: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Macrocarpal A, a natural compound with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound-induced cell death in cancer cell lines.

Quantitative Analysis of Cytotoxic Activity

This compound has exhibited significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in several studies. The available data underscores the potential of this compound as a noteworthy anti-cancer agent.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |

| A549 | Lung Carcinoma | < 10 | SRB | [1] |

| HL-60 | Promyelocytic Leukemia | < 10 | SRB | [1] |

Note: The Sulforhodamine B (SRB) assay is a colorimetric assay used to assess cell viability by measuring cellular protein content.

Mechanism of Action: Induction of Apoptosis

Research on compounds structurally related to this compound, such as Macrocarpal I, and extracts from plants of the Phaleria and Eucalyptus genera, which are rich in macrocarpals, strongly indicates that the primary mechanism of its cytotoxic action is the induction of apoptosis. This programmed cell death is a critical pathway for eliminating cancerous cells.

Studies on related compounds have demonstrated that treatment leads to characteristic apoptotic events, including nuclear condensation and the externalization of phosphatidylserine on the cell membrane. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining has been instrumental in quantifying the percentage of apoptotic cells. For instance, treatment of colorectal cancer cells with Macrocarpal I led to a significant increase in both early (Annexin V+/PI-) and late-stage (Annexin V+/PI+) apoptotic cell populations in a dose- and time-dependent manner[2].

Signaling Pathways Modulated by this compound

The apoptotic cascade initiated by macrocarpals appears to be mediated through the intrinsic or mitochondrial pathway. This pathway is characterized by the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

Work on related compounds has shown a dose-dependent increase in the Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state. This is followed by the activation of executioner caspases, such as caspase-3, which are the ultimate effectors of apoptosis, leading to the cleavage of cellular substrates and cell death.

Visualizing the Apoptotic Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the proposed signaling pathway for this compound-induced apoptosis based on evidence from related compounds.

References

Preliminary Antiviral Studies of Macrocarpal A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal A, a phloroglucinol-diterpene conjugate isolated from Eucalyptus species, has garnered scientific interest for its diverse biological activities. While extensively studied for its antibacterial properties, its potential as an antiviral agent remains largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological functions, and extrapolates potential antiviral mechanisms and experimental strategies to guide future research in this promising area. Although direct antiviral studies on this compound are not yet available in published literature, its chemical class, the phloroglucinols, has demonstrated antiviral activity against a range of viruses, suggesting that this compound may hold similar potential.[1][2][3][4][5]

Known Biological Activities of this compound

To date, research on this compound has primarily focused on its antibacterial and cytotoxic effects, as well as its influence on cellular lipid synthesis.

Data Presentation: Quantitative Biological Data for this compound

The following table summarizes the available quantitative data on the biological activities of this compound.

| Biological Activity | Test Organism/Cell Line | Metric | Value | Reference |

| Antibacterial | Bacillus subtilis | MIC | < 0.2 µM | [6] |

| Antibacterial | Staphylococcus aureus | MIC | 0.4 µM | [6] |

| Cytotoxicity | Normal cell line 10 FS | IC₅₀ | 50.1 ± 1.12 µg/mL | [7] |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments that have been conducted on this compound.

Antibacterial Activity Assessment (Broth Microdilution Method)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Bacterial Strain Preparation: Inoculate a single colony of the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus) into a suitable broth medium and incubate at 37°C until it reaches the mid-logarithmic phase of growth.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL and add to each well of the microtiter plate containing the diluted this compound.

-

Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only) in the assay.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Seed the target cells (e.g., normal cell line 10 FS) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Antiviral Mechanisms and Future Directions

While direct evidence is lacking, the chemical nature of this compound as a phloroglucinol suggests several plausible antiviral mechanisms that warrant investigation. Phloroglucinols have been reported to be effective against viruses like HIV, herpes, and enterovirus.[1][3][4][5]

Hypothetical Antiviral Signaling Pathways

Based on the known antiviral mechanisms of other polyphenolic compounds, this compound could potentially interfere with viral replication at multiple stages. The following diagrams illustrate hypothetical signaling pathways and mechanisms.

Caption: Potential stages of the viral lifecycle inhibited by this compound.

Role of Ceramide Synthesis in Antiviral Defense

This compound has been shown to stimulate the synthesis of ceramides in keratinocytes.[7][8] Ceramides are bioactive lipids that play a role in various cellular processes, including the regulation of membrane fluidity and signaling pathways. Alterations in host cell lipid metabolism can impact viral replication. It is conceivable that this compound-induced changes in ceramide levels could create an unfavorable environment for viral entry, replication, or budding.

Caption: Proposed mechanism of antiviral action via ceramide synthesis.

Proposed Experimental Workflow for Antiviral Screening

For researchers interested in investigating the antiviral potential of this compound, the following experimental workflow is proposed.

References

- 1. tandfonline.com [tandfonline.com]

- 2. research.uees.edu.ec [research.uees.edu.ec]

- 3. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]

- 8. Eucalyptus increases ceramide levels in keratinocytes and improves stratum corneum function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Macrocarpal A in Eucalyptus: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal A, a prominent member of the formylated phloroglucinol compounds (FPCs) found in the genus Eucalyptus, has garnered significant interest for its diverse biological activities, including potent antibacterial properties. This technical guide provides a comprehensive overview of the current understanding and putative biosynthetic pathway of this compound. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes existing research on terpene and phloroglucinol biosynthesis in Eucalyptus to propose a scientifically grounded pathway. Detailed experimental protocols for pathway elucidation, enzyme characterization, and quantitative analysis are provided to facilitate further research in this area. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction

Eucalyptus species are a rich source of a diverse array of specialized metabolites, among which the formylated phloroglucinol compounds (FPCs) are of particular note. This compound is a complex FPC, characterized as a phloroglucinol-diterpene or phloroglucinol-sesquiterpene adduct.[1][2] Its intricate chemical structure is matched by its significant biological activities, making its biosynthetic pathway a subject of considerable scientific curiosity and potential for biotechnological applications.

This guide outlines the putative biosynthetic pathway of this compound, drawing upon the well-established general pathways of its constituent moieties: a phloroglucinol derivative and a terpene skeleton. We will delve into the likely enzymatic steps, from precursor biosynthesis to the final assembly of the this compound molecule. Furthermore, this document provides detailed experimental methodologies that can be adapted to investigate and fully characterize this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through the convergence of two distinct metabolic pathways: the polyketide pathway for the phloroglucinol core and the terpenoid biosynthesis pathway for the terpene moiety. The final step is likely a cycloaddition reaction to form the complete adduct.

Biosynthesis of the Phloroglucinol Moiety

The phloroglucinol core of this compound is believed to be synthesized from malonyl-CoA via the polyketide pathway. This process is likely catalyzed by a type III polyketide synthase (PKS).

Figure 1: Proposed biosynthesis of the phloroglucinol core of this compound.

Biosynthesis of the Terpene Moiety

The terpene component of this compound is synthesized through the well-established methylerythritol phosphate (MEP) and/or mevalonate (MVA) pathways, which produce the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then assembled into geranylgeranyl pyrophosphate (GGPP), the precursor for diterpenes, which is then cyclized by a specific terpene synthase (TPS).

Figure 2: General overview of the biosynthesis of the diterpene skeleton.

Final Assembly of this compound

The final and most speculative step in the biosynthesis of this compound is the coupling of the phloroglucinol and terpene moieties. It is hypothesized that this occurs via a Diels-Alder cycloaddition reaction.[3][4][5] This reaction could be spontaneous or, more likely, catalyzed by a specific enzyme, potentially a Diels-Alderase, to ensure stereospecificity.

Figure 3: Proposed final assembly of this compound.

Quantitative Data

As of the date of this publication, specific quantitative data for the enzymes involved in the this compound biosynthetic pathway have not been reported. The following tables are provided as templates and include representative data from related terpene and polyketide biosynthetic pathways in plants for illustrative purposes.

Table 1: Illustrative Enzyme Kinetic Parameters

| Enzyme (Putative) | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol mg-1 min-1) | Reference |

| Diterpene Synthase | GGPP | 5 - 50 | 0.1 - 5 | 0.05 - 2 | (Illustrative) |

| Type III PKS | Malonyl-CoA | 10 - 100 | 0.01 - 1 | 0.01 - 0.5 | (Illustrative) |

| Diels-Alderase | Phloroglucinol + Diterpene | Not Determined | Not Determined | Not Determined | N/A |

Table 2: Illustrative Metabolite Concentrations in Eucalyptus Leaves

| Metabolite | Concentration (µg/g dry weight) | Tissue | Reference |

| Diterpene Precursors | 1 - 20 | Young Leaves | (Illustrative) |

| Phloroglucinol Derivatives | 50 - 500 | Young Leaves | (Illustrative) |

| This compound | 100 - 2000 | Mature Leaves | (Illustrative) |

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the elucidation of the this compound biosynthetic pathway.

Metabolite Extraction and Analysis

This protocol describes a general method for the extraction and analysis of FPCs, including this compound, from Eucalyptus leaves.

Figure 4: Workflow for metabolite extraction and analysis.

Methodology:

-

Sample Preparation: Freeze fresh Eucalyptus leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Resuspend the powdered tissue in a methanol:chloroform:water (2.5:1:1 v/v/v) solvent mixture. Vortex vigorously and incubate at room temperature with shaking for 1 hour.

-

Phase Separation: Centrifuge the mixture to separate the phases. The upper aqueous-methanolic phase will contain the polar and semi-polar metabolites, including this compound.

-

Sample Cleanup: Carefully collect the upper phase and filter it through a 0.22 µm syringe filter.

-

Analysis: Analyze the filtered extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) for identification and quantification of this compound and its putative precursors.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation of isolated compounds.[7]

Enzyme Assays for Terpene Synthase Activity

This protocol outlines a method for testing the activity of a candidate diterpene synthase.

Methodology:

-

Enzyme Source: Heterologously express the candidate terpene synthase gene in E. coli or yeast and purify the recombinant protein.[8][9] Alternatively, use a crude protein extract from Eucalyptus tissue.

-

Reaction Mixture: Prepare a reaction buffer containing the purified enzyme or protein extract, the substrate geranylgeranyl pyrophosphate (GGPP), and necessary cofactors (e.g., Mg2+).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the terpene products with an organic solvent (e.g., hexane or diethyl ether).

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene skeleton.[10]

Identification of Biosynthetic Genes

A transcriptomics approach can be employed to identify candidate genes involved in the this compound pathway.

Figure 5: Workflow for the identification of biosynthetic genes.

Methodology:

-

Tissue Selection: Collect Eucalyptus tissues with varying levels of this compound accumulation (e.g., young vs. mature leaves, different species).

-

RNA Sequencing: Extract total RNA from the selected tissues and perform RNA sequencing (RNA-Seq) to obtain transcriptomic data.

-

Differential Expression Analysis: Compare the transcriptomes of high- and low-Macrocarpal A-accumulating tissues to identify differentially expressed genes.

-

Candidate Gene Identification: Focus on genes annotated as terpene synthases, polyketide synthases, and enzymes potentially involved in cycloaddition reactions (e.g., Diels-Alderases).

-

Functional Validation: Functionally characterize the candidate genes through heterologous expression and enzyme assays (as described in Protocol 4.2) or by using gene silencing techniques like RNA interference (RNAi) in Eucalyptus to observe the effect on this compound production.[11][12]

Conclusion and Future Directions

The biosynthesis of this compound in Eucalyptus represents a fascinating example of the convergence of major secondary metabolic pathways. While the complete enzymatic machinery is yet to be discovered, the proposed pathway provides a solid framework for future research. The elucidation of the specific terpene synthase(s) and the putative Diels-Alderase responsible for the final assembly of this compound are key areas for future investigation. The experimental protocols outlined in this guide offer a roadmap for researchers to unravel the remaining mysteries of this intriguing biosynthetic pathway. A full understanding of this compound biosynthesis will not only be a significant contribution to plant biochemistry but also pave the way for the sustainable production of this valuable natural product through metabolic engineering and synthetic biology approaches.

References

- 1. Natural Products Biosynthesis Involving a Putative Diels-Alder Re...: Ingenta Connect [ingentaconnect.com]

- 2. Untargeted metabolomic profiling of fresh and dried leaf extracts of young and mature Eucalyptus globulus trees indicates differences in the presence of specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and biology of biosynthetic Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Untargeted metabolomic profiling of fresh and dried leaf extracts of young and mature Eucalyptus globulus trees indicates differences in the presence of specialized metabolites [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scite.ai [scite.ai]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal A and its related phloroglucinol-diterpene compounds, primarily isolated from various Eucalyptus species, represent a class of natural products with significant therapeutic potential. These meroterpenoids, characterized by a phloroglucinol core linked to a diterpene moiety, have demonstrated a broad spectrum of biological activities, including potent antibacterial, antifungal, and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on these compounds, focusing on their chemical structures, biological activities, and mechanisms of action. Detailed experimental protocols for their isolation, characterization, and bioactivity assessment are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Phloroglucinol-diterpene compounds are a fascinating class of meroterpenoids found predominantly in the Myrtaceae family, with Eucalyptus species being a particularly rich source.[1] These compounds are biosynthetically derived from a phloroglucinol precursor and a diterpene unit, resulting in a diverse array of complex chemical structures.[2] this compound, first isolated from Eucalyptus macrocarpa, is a prototypical example of this class, exhibiting a unique structure composed of a phloroglucinol dialdehyde and a diterpene with a three, five, and seven-membered ring system.[3]

The scientific interest in macrocarpals and related compounds stems from their potent biological activities. This compound has shown significant antibacterial activity, particularly against Gram-positive bacteria.[3] Other members of this family, such as Macrocarpal C, have demonstrated antifungal properties, while several related compounds have exhibited promising cytotoxic activity against various cancer cell lines.[4] This guide aims to consolidate the existing scientific literature on these compounds, providing a detailed technical resource for researchers and professionals in the field.

Chemical Structures

The core chemical structure of macrocarpals and related compounds consists of a phloroglucinol ring, which is a 1,3,5-trihydroxybenzene moiety, linked to a diterpene. The diversity within this class of compounds arises from variations in the diterpene skeleton, the nature and position of substituents on both the phloroglucinol and diterpene moieties, and the stereochemistry of the molecule.

This compound , for instance, has the chemical formula C₂₈H₄₀O₆.[3] Its structure was elucidated through X-ray crystal structure analysis, revealing a complex diterpene component with multiple chiral centers.[3] Other notable compounds in this family include Macrocarpals B, C, D, and G, as well as eucalypglobulusals and eucalrobusones, each with unique structural features that contribute to their distinct biological activities.[5][6]

Biological Activities and Quantitative Data

This compound and its analogues exhibit a range of biological activities, with quantitative data available for their antibacterial, antifungal, and cytotoxic effects. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for selected compounds.

Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Bacillus subtilis PCI219 | <0.2 | |

| Staphylococcus aureus FDA209P | 0.4 | ||

| Eucalrobusone F | Methicillin-resistant S. aureus (MRSA) | 4 | [6] |

| Staphylococcus aureus | 4 | [6] | |

| Eugenial C | Bacillus subtilis | 0.78 | [4] |

| Methicillin-resistant S. aureus (MRSA) | 0.39-3.12 | [4] | |

| Eugenial D | Bacillus subtilis | 0.78 | [4] |

| Methicillin-resistant S. aureus (MRSA) | 0.39-3.12 | [4] |

Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Euglobal Ia₁ | Not Specified | 16 | [6] |

Cytotoxic Activity

| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound | HEP2 (laryngeal carcinoma) | 14.8 ± 0.55 | ~31.3 | [1] |

| CaCo (colonic adenocarcinoma) | 11.4 ± 0.45 | ~24.1 | [1] | |

| MCF7 (breast carcinoma) | 7.8 ± 0.3 | ~16.5 | [1] | |

| 10 FS (normal fibroblast) | 50.1 ± 1.12 | ~106.0 | [1] | |

| Sideroxylonal B | HEP2 (laryngeal carcinoma) | 7.2 ± 0.5 | - | [1] |

| CaCo (colonic adenocarcinoma) | 4 ± 0.36 | - | [1] | |

| MCF7 (breast carcinoma) | 4.4 ± 0.25 | - | [1] | |

| 10 FS (normal fibroblast) | 43 ± 0.8 | - | [1] | |

| Eucalyptin B | A549 (lung carcinoma) | - | 1.51 | [5] |

| Eucalyptals D & E | Huh-7, Jurkat, BGC-823, KE-97 | Significant in vitro cytotoxicities | - | [6] |

| Eucalypglobulusal F | CCRF-CEM (acute lymphoblastic leukemia) | - | 3.3 | [4] |

| Eucalyprobusal E | HCT116 (colorectal carcinoma) | - | 17.6 | [6] |

| Jurkat (T-cell leukemia) | - | 9.44 | [6] | |

| MDA-MB-231 (breast adenocarcinoma) | - | 17.9 | [6] |

Mechanisms of Action

The diverse biological activities of macrocarpals and related compounds are attributed to their distinct mechanisms of action at the molecular and cellular levels.

Antibacterial Mechanism

The precise antibacterial mechanism of this compound and its analogues is still under investigation. However, it is hypothesized that these compounds may disrupt the bacterial cell membrane integrity or interfere with essential enzymatic processes within the bacteria. Their efficacy, particularly against Gram-positive bacteria, suggests a possible interaction with the peptidoglycan layer of the cell wall.

Antifungal Mechanism of Macrocarpal C

The antifungal mode of action of Macrocarpal C has been elucidated in more detail. Studies have shown that it acts through a multi-pronged approach involving:

-

Increased Membrane Permeability: Macrocarpal C disrupts the fungal cell membrane, leading to increased permeability and leakage of intracellular components.

-

Generation of Reactive Oxygen Species (ROS): The compound induces oxidative stress in fungal cells by promoting the production of ROS.

-

Induction of Apoptosis: Macrocarpal C triggers programmed cell death (apoptosis) in fungal cells, characterized by DNA fragmentation.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Eucalypglobulusals A-J, Formyl-Phloroglucinol-Terpene Meroterpenoids from Eucalyptus globulus Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phloroglucinol-meroterpenoids from the leaves of Eucalyptus camaldulensis Dehnh - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactive Potential of Macrocarpals: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "macrocarpals" refers to a class of bioactive compounds predominantly found in plant species such as Phaleria macrocarpa and various Eucalyptus species. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, ranging from antimicrobial and anti-inflammatory to anti-diabetic and anticancer effects. This technical guide provides an in-depth review of the current literature on the bioactivity of macrocarpals, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Bioactivity of Macrocarpals from Eucalyptus Species

Macrocarpals isolated from Eucalyptus species, notably Macrocarpals A, B, and C, have demonstrated potent biological effects.

Antimicrobial and Antifungal Activity

Macrocarpals A, B, and C exhibit significant antibacterial activity, particularly against periodontopathic bacteria.[1] Their antifungal properties have also been documented, with Macrocarpal C showing a multi-faceted mechanism of action against the dermatophyte Trichophyton mentagrophytes.[2][3]

Table 1: Antibacterial Activity of Macrocarpals from Eucalyptus spp.

| Compound | Target Organism | Activity | Quantitative Data | Reference |

| Macrocarpals A, B, C | Porphyromonas gingivalis | Inhibition of growth and trypsin-like proteinase activity | - | [1] |

| Macrocarpals A, B, C | Prevotella intermedia | Growth inhibition | - | [1] |

| Macrocarpals A, B, C | Prevotella nigrescens | Growth inhibition | - | [1] |

| Macrocarpals A, B, C | Treponema denticola | Growth inhibition | - | [1] |

| Macrocarpal C | Trichophyton mentagrophytes | Antifungal | MIC = 1.95 µg/mL | [4] |

Antibacterial Activity Assay (against periodontopathic bacteria): [1]

-

Purification of Macrocarpals: Macrocarpals A, B, and C are purified from a 60% ethanol-extract of Eucalyptus globulus leaves.

-

Bacterial Culture: Representative periodontopathic bacteria are cultured in appropriate media.

-

Treatment: The cultured bacteria are exposed to varying concentrations of the purified macrocarpals.

-

Measurement of Inhibition: The optical density at 660 nm is measured to determine the inhibition of bacterial growth.

-

Proteinase Inhibition Assay: The inhibition of P. gingivalis Arg- and Lys-specific proteinases by macrocarpals is assessed using a spectrofluorophotometric assay.

-

Adhesion Assay: The effect of macrocarpals on the binding of ³H-labeled P. gingivalis to saliva-coated hydroxyapatite beads is examined.

Antifungal Activity and Mechanism of Action of Macrocarpal C: [2][4]

-

Minimum Inhibitory Concentration (MIC) Determination: The antifungal MIC of Macrocarpal C against T. mentagrophytes is determined using the standard M38-A2 method by the Clinical Laboratory Standards Institute (CLSI).

-

Fungal Membrane Permeability Assay: SYTOX® Green is used as a fluorescent probe to assess fungal membrane permeability. An increase in fluorescence indicates compromised membrane integrity.

-

Reactive Oxygen Species (ROS) Production Assay: 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate is used as a cell-permeable fluorogenic probe to measure intracellular ROS production.

-

DNA Fragmentation Assay: A terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is performed to detect DNA fragmentation, a hallmark of apoptosis.

The antifungal action of Macrocarpal C against T. mentagrophytes involves the induction of apoptosis through a mechanism that includes increased membrane permeability, elevated intracellular ROS, and subsequent DNA fragmentation.[2][3][4]

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Macrocarpals A, B, and C have been identified as inhibitors of DPP-4, an enzyme involved in glucose metabolism.[5] Macrocarpal C exhibits the most potent inhibitory activity.[5]

Table 2: DPP-4 Inhibitory Activity of Macrocarpals

| Compound | Concentration | % Inhibition | Reference |

| Macrocarpal A | 500 µM | 30% | [5] |

| Macrocarpal B | 500 µM | 30% | [5] |

| Macrocarpal C | 50 µM | 90% | [5] |

DPP-4 Inhibitory Activity Assay: [5]

-

Reaction Mixture: The samples (macrocarpals), human DPP-4 enzyme, and a substrate are mixed.

-

Incubation: The mixture is incubated for 30 minutes at 37 °C.

-

Quantification: The liberated product is quantified using LC-MS to calculate the inhibitory activity.

DPP-4 inhibitors increase the levels of incretin hormones, such as GLP-1, which in turn stimulate insulin secretion and suppress glucagon release, leading to improved glycemic control. The inhibition of DPP-4 by macrocarpals suggests a potential therapeutic application in the management of type 2 diabetes.

Bioactivity of Compounds from Phaleria macrocarpa

Extracts from Phaleria macrocarpa have been traditionally used for various ailments. Scientific studies have validated several of these activities, including anti-diabetic and analgesic effects.

Anti-diabetic Activity: α-Glucosidase and α-Amylase Inhibition

Extracts of P. macrocarpa have been shown to inhibit carbohydrate-digesting enzymes, α-glucosidase and α-amylase, which is a key mechanism for controlling postprandial hyperglycemia.[6]

Table 3: α-Glucosidase and α-Amylase Inhibitory Activity of P. macrocarpa Extracts

| Extract/Fraction | Enzyme | IC50 Value (µg/mL) | Reference |

| Methanol Extract | α-Glucosidase | 7.4 - 299.2 | [7] |

| Ethyl Acetate Extract | α-Glucosidase | - | [6] |

| n-Butanol Extract | α-Glucosidase | - | [6] |

| Boiled Water Extract | α-Glucosidase | - | [6] |

Note: A wide range of IC50 values were reported for the methanol extract depending on the specific extraction conditions.

α-Glucosidase Inhibition Assay: [6][7]

-

Enzyme and Substrate Preparation: α-glucosidase enzyme solution is prepared in phosphate buffer. The substrate, p-nitrophenyl α-D-glucopyranose (pNPG), is also dissolved in the buffer.

-

Reaction Mixture: The reaction mixture consists of the pNPG substrate, phosphate buffer, and the plant extract dissolved in DMSO.

-

Enzyme Addition: The reaction is initiated by adding the α-glucosidase enzyme solution.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

-

Stopping the Reaction: The reaction is stopped by adding a solution like sodium carbonate or glycine.

-

Measurement: The absorbance of the liberated p-nitrophenol is measured spectrophotometrically (e.g., at 405 nm) to determine the enzyme activity and inhibition.

α-Amylase Inhibition Assay:

-

Substrate Preparation: A starch solution is prepared as the substrate.

-

Incubation with Extract: The plant extract is pre-incubated with the α-amylase enzyme solution.

-

Reaction Initiation: The starch solution is added to the enzyme-extract mixture to start the reaction.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).

-

Stopping the Reaction: The reaction is terminated by adding a stopping reagent like dinitrosalicylic acid (DNSA).

-

Measurement: The absorbance is measured spectrophotometrically (e.g., at 540 nm) to quantify the amount of reducing sugars produced, which is inversely proportional to the enzyme inhibition.

Analgesic Activity

Ethanol extracts of Phaleria macrocarpa leaves have demonstrated analgesic effects in animal models.[8]

Table 4: Analgesic Activity of P. macrocarpa Leaf Extract

| Extract Dose (g/kg BW) | % Analgesic Power | % Effectiveness | Reference |

| 0.25 | 46.33% | 77.29% | [9] |

| 0.50 | 55.06% | 91.91% | [9] |

| 0.75 | 55.5% | 92.65% | [9] |

| Mefenamic Acid (500 mg) | 59.9% | - | [8] |

Acetic Acid-Induced Writhing Test in Mice: [8][9]

-

Animal Model: Male mice (Mus musculus) are used.

-

Grouping: Animals are divided into control (negative and positive) and treatment groups.

-

Administration: The ethanol extract of P. macrocarpa leaves is administered orally to the treatment groups at different doses. The positive control group receives a standard analgesic drug (e.g., mefenamic acid), and the negative control group receives the vehicle (e.g., Na-CMC 0.5%).

-

Induction of Pain: After a specific time (e.g., 5 minutes), pain is induced by an intraperitoneal injection of glacial acetic acid (1%).

-

Observation: The number of writhes (stretching movements) is counted for a defined period (e.g., every 5 minutes for 1.5 hours).

-

Calculation: The percentage of analgesic power and effectiveness is calculated based on the reduction in the number of writhes compared to the control group.

Pro-apoptotic Activity

Ethanol extracts of P. macrocarpa leaves have been shown to upregulate the expression of Caspase-3 in the colon of mice with dextran sodium sulphate (DSS)-induced colitis, suggesting an induction of apoptosis.[10]

Immunohistochemical Staining for Caspase-3: [10]

-

Animal Model and Treatment: BALB/c mice are induced with DSS to model ulcerative colitis. Treatment groups receive oral administration of P. macrocarpa leaf ethanol extract (PMLEE) at different doses.

-

Tissue Collection and Preparation: At the end of the treatment period, the colons are collected, fixed in 10% formalin, and embedded in paraffin.

-

Immunohistochemistry: Colon sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with an anti-Caspase-3 antibody.

-

Detection and Visualization: A secondary antibody and a detection system are used to visualize the expression of Caspase-3, which is then observed under a microscope.

The upregulation of Caspase-3, a key executioner caspase, indicates the activation of the apoptotic cascade. This suggests that compounds within the P. macrocarpa extract can trigger programmed cell death, a mechanism that is particularly relevant in the context of cancer and inflammatory diseases where the removal of damaged or unwanted cells is beneficial.

Conclusion

Macrocarpals and extracts rich in these compounds from Eucalyptus species and Phaleria macrocarpa exhibit a remarkable range of bioactive properties. The data presented in this technical guide, including quantitative measures of activity and detailed experimental protocols, provide a solid foundation for further research and development. The elucidation of the underlying signaling pathways offers valuable insights into their mechanisms of action and highlights their potential as lead compounds for the development of new therapeutic agents for a variety of diseases, including infections, diabetes, and inflammatory conditions. Further studies are warranted to isolate and characterize the specific macrocarpals from Phaleria macrocarpa and to further explore the detailed molecular targets of macrocarpals from both plant sources.

References

- 1. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. jfda-online.com [jfda-online.com]

- 8. journal-jps.com [journal-jps.com]

- 9. journal-jps.com [journal-jps.com]

- 10. phcogj.com [phcogj.com]

The Pharmacology of Macrocarpal A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal A, a phloroglucinol dialdehyde-diterpene conjugate isolated from Eucalyptus species, has demonstrated a range of compelling pharmacological activities. This document provides a comprehensive overview of the current understanding of this compound's pharmacology, with a focus on its antibacterial, cytotoxic, and ceramide-modulating properties. Detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action are presented to facilitate further research and drug development efforts.

Pharmacological Activities

This compound exhibits a spectrum of biological effects, positioning it as a molecule of interest for therapeutic development. Its primary activities include potent antibacterial action against Gram-positive bacteria, significant cytotoxicity against various cancer cell lines, and a unique ability to stimulate ceramide synthesis in human keratinocytes.

Antibacterial Activity

This compound has shown significant inhibitory effects on the growth of Gram-positive bacteria. The minimum inhibitory concentration (MIC) has been determined for several strains, indicating its potential as a novel antibacterial agent.[1]

Cytotoxic Activity

The compound displays cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent. Studies have indicated that this compound may induce cell cycle arrest in the S-phase.[2]

Stimulation of Ceramide Synthesis

A key and well-documented activity of this compound is its ability to increase ceramide levels in human keratinocytes. It achieves this by upregulating the mRNA expression of several crucial enzymes in the ceramide biosynthesis pathway.[2] This property suggests its potential application in dermatology and for conditions associated with impaired skin barrier function.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Bacillus subtilis PCI219 | < 0.2 µM | [1] |

| Staphylococcus aureus FDA209P | 0.4 µM | [1] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 Value | Reference |

| A549 (Human lung carcinoma) | < 10 μM | [1] |

| HL-60 (Human promyelocytic leukemia) | < 10 μM | [1] |

| 10 FS (Normal fibroblast) | 50.1 ± 1.12 μg/mL | [2] |

Mechanism of Action

The multifaceted activities of this compound stem from its interaction with distinct cellular pathways.

Stimulation of de novo Ceramide Biosynthesis

This compound enhances the synthesis of ceramides, essential lipid molecules for maintaining the skin's barrier function, by increasing the gene expression of key enzymes in the de novo synthesis pathway. This includes serine palmitoyltransferase, acid sphingomyelinase, neutral sphingomyelinase, glucosylceramide synthase, and glucocerebrosidase.[2]

Caption: this compound stimulates the de novo ceramide synthesis pathway.

Potential Inhibition of DNA Topoisomerase I

While the precise mechanism is still under investigation, there are indications that this compound may act as a DNA topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Inhibitors of this enzyme can be classified as either "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA.

Caption: Potential mechanisms of DNA Topoisomerase I inhibition by this compound.

Experimental Protocols

Antibacterial Activity Assay (Agar Dilution Method)

The minimum inhibitory concentration (MIC) of this compound against bacterial strains is determined using the agar dilution method.[3]

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of this compound. This is achieved by adding appropriate volumes of the stock solution to the molten agar before pouring the plates. A control plate without this compound is also prepared.

-

Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.

-

Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Caption: Experimental workflow for the agar dilution method.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The cytotoxic activity of this compound is assessed using the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.[4][5]

-

Cell Seeding: Adherent cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C.

-

Staining: The plates are washed, and the fixed cells are stained with SRB solution.

-

Washing: Excess unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Caption: Experimental workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions